molecular formula C9H8BrN3S B1380278 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine CAS No. 1516757-44-0

4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine

Cat. No. B1380278
CAS RN: 1516757-44-0
M. Wt: 270.15 g/mol
InChI Key: KOEKKSUTIVXDDT-UHFFFAOYSA-N
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Description

“4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine” is a chemical compound with the CAS Number: 1516757-44-0 . It has a molecular weight of 270.15 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8BrN3S/c1-11-9-12-4-2-7(13-9)8-6(10)3-5-14-8/h2-5H,1H3,(H,11,12,13) .


Synthesis Analysis

The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In these reactions, various electron-donating and withdrawing functional moieties were successfully incorporated under the employed reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR, 1H- and 13C-NMR, UV-Vis and single crystal X-ray diffraction analyses can be used .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed through Suzuki cross-coupling reactions . These reactions have been used to synthesize a variety of imine derivatives in moderate to good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 270.15 . The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

Scientific Research Applications

Advanced Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, highlighting their importance in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Such compounds, similar in function to the queried chemical, underscore the versatility of nitrogen-containing heterocycles in synthesizing complex molecules (Nazarov et al., 2021).

Environmental Impact and Degradation

Research on the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes reveals the global concern for the environmental impact of such chemicals. This area of study is crucial for understanding how similar compounds to "4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine" might degrade in natural environments, contributing to safer disposal and treatment methods (Bhat & Gogate, 2021).

Heterocyclic Amines in Food Safety

The analysis of heterocyclic aromatic amines (HAAs) in food safety research reflects the significance of understanding the formation, mitigation, and health impacts of such compounds. While not directly related, the study of HAAs can provide a framework for assessing the safety and biological effects of other complex amines in various contexts (Chen et al., 2020).

Drug Discovery and Pharmacology

Amines and their derivatives play critical roles in drug discovery, particularly as ligands for dopamine D2 receptors. Research in this area underscores the therapeutic potential of nitrogen-containing compounds for treating neuropsychiatric disorders, indicating the broader applicability of compounds like "this compound" in medicinal chemistry (Jůza et al., 2022).

Catalysis and Synthetic Applications

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones showcases the use of hybrid catalysts in creating medicinally relevant heterocycles. Such research highlights the importance of catalyst development for synthesizing complex organic molecules, potentially including those similar to the queried compound (Parmar et al., 2023).

Future Directions

The future directions for “4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine” could involve further exploration of its non-linear optical properties, reactivity, and structural features . This could be achieved through density functional theory (DFT) investigations .

properties

IUPAC Name

4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-11-9-12-4-2-7(13-9)8-6(10)3-5-14-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEKKSUTIVXDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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